molecular formula C13H19ClN2O B13904093 (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide

Cat. No.: B13904093
M. Wt: 254.75 g/mol
InChI Key: SQMYONOUUIQWGF-LLVKDONJSA-N
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Description

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 3,3-dimethylbutanoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenyl group can yield a phenyl derivative.

Scientific Research Applications

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenethylamine backbone and are known for their biological activity.

    N-[(2-chlorophenyl)methyl] derivatives: Compounds with similar chlorophenyl groups exhibit comparable chemical reactivity and biological properties.

Uniqueness

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C13H19ClN2O/c1-13(2,3)11(15)12(17)16-8-9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

SQMYONOUUIQWGF-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1Cl)N

Origin of Product

United States

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